N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a substituted phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the substituted phenyl intermediate: This involves the reaction of 3-methoxy-4-propoxybenzaldehyde with appropriate reagents to form the substituted phenyl intermediate.
Formation of the thiadiazole ring: The substituted phenyl intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the thiadiazole intermediate with furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Materials Science: The unique electronic properties of the thiadiazole and furan rings make this compound useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]furan-2-carboxamide: Similar structure but different functional groups.
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]pyridine-4-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the presence of both thiadiazole and furan rings, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-3-8-23-12-7-6-11(10-14(12)22-2)15-18-17(25-20-15)19-16(21)13-5-4-9-24-13/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
PMCKJSWJXKDDAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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